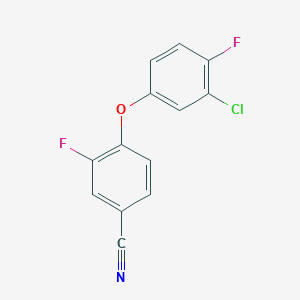![molecular formula C12H15F3N4O B2436503 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2097911-83-4](/img/structure/B2436503.png)
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research. This compound combines the unique structural properties of the triazolopyridine core with the cyclopropanecarboxamide moiety, both of which confer specific pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation involves multistep synthesis. Initially, the triazolopyridine core is assembled, typically starting with 2-aminopyridine undergoing cyclization with azides in the presence of a copper catalyst.
Industrial Production Methods: On an industrial scale, continuous-flow synthesis could be used, where starting materials are fed into a reactor under controlled conditions, ensuring higher yield and purity.
Types of Reactions
Oxidation: Can form N-oxides.
Reduction: Can reduce to respective amines using lithium aluminium hydride.
Substitution: Halogen exchange reactions using reagents like n-butyllithium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide.
Reduction: Lithium aluminium hydride.
Substitution: N-butyllithium.
Major Products Formed
Oxides, amines, and substituted derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in synthetic organic chemistry for further derivatization.
Biology: Can be conjugated to biomolecules for imaging studies.
Medicine: Potential therapeutic agent for a variety of ailments due to its unique structure, targeting various receptors or enzymes.
Industry: Used in developing new materials with specific properties, such as coatings or polymers.
Mechanism of Action
Acts by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, increasing membrane permeability.
Comparison with Similar Compounds
Triazolopyridine Derivatives: Share similar core but differ in functional groups, affecting their pharmacological profile.
Cyclopropanecarboxamide Derivatives: Have similar amide group, but different cores, influencing their target specificity.
List of Similar Compounds
N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}cyclopropanecarboxamide
N-{[6-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl}cyclopropanecarboxamide
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)8-3-4-9-17-18-10(19(9)6-8)5-16-11(20)7-1-2-7/h7-8H,1-6H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANCTYPBYSIXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
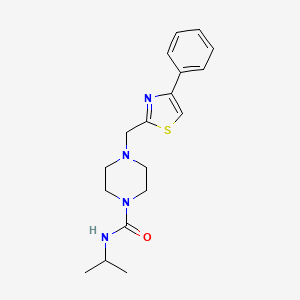
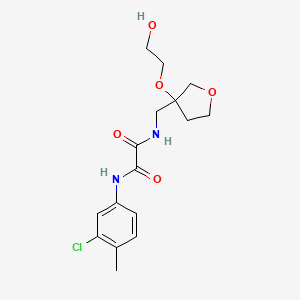
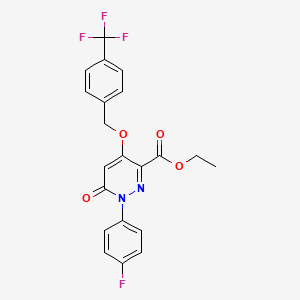
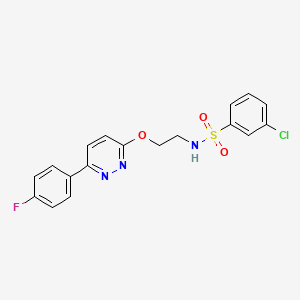
![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)
![5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2436426.png)
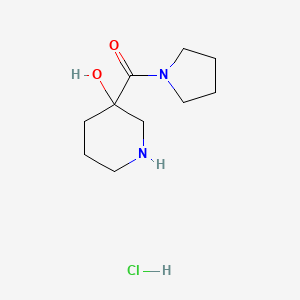

![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)
![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)
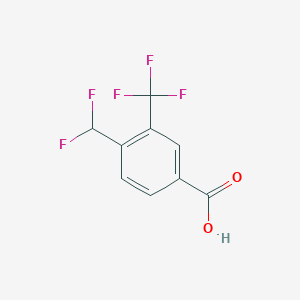
![(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436439.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2436441.png)
